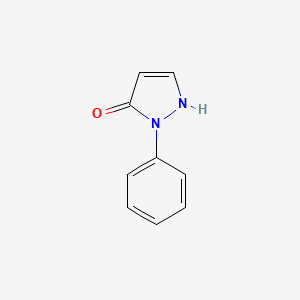

1-phenyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPGQKHPPSSCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-93-7 | |

| Record name | 1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-phenyl-1H-pyrazol-5-ol CAS number and properties

An In-Depth Technical Guide to 1-phenyl-1H-pyrazol-5-ol (CAS: 876-93-7): Properties, Tautomerism, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the pyrazole family. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This designation stems from its presence in numerous FDA-approved drugs and its ability to bind to a wide range of biological targets, often conferring favorable pharmacokinetic properties like metabolic stability. A critical and defining characteristic of this compound is its existence in multiple tautomeric forms, a chemical equilibrium that dictates its reactivity, physicochemical properties, and biological function. This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals, covering its core chemical identity, the pivotal concept of tautomerism, synthetic methodologies, and its proven applications as a foundational structure in modern pharmacology.

Part 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the essential identifiers and physicochemical characteristics of this compound.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the number 876-93-7 to this compound.[4] The compound is known by several synonyms, the existence of which directly reflects its tautomeric nature. These include:

-

1-phenylpyrazol-5-one

-

1-phenyl-5-hydroxypyrazole

-

2-phenyl-1H-pyrazol-3(2H)-one

-

1,2-Dihydro-2-phenyl-3H-pyrazol-3-one[4]

This multiplicity of names underscores the necessity of understanding the molecule not as a static structure but as a dynamic system in equilibrium.

The Critical Concept of Tautomerism

Prototropic tautomerism in pyrazolones is the most crucial concept for any scientist working with this class of compounds. This compound can exist in three primary tautomeric forms: the hydroxyl-pyrazole form (OH), the keto-pyrazoline form (CH), and the zwitterionic/keto form (NH).

The equilibrium between these forms is highly sensitive to the molecular environment, particularly the polarity of the solvent.[5][6] In nonpolar solvents, the OH-form may be more prevalent, often forming hydrogen-bonded dimers, whereas polar solvents can shift the equilibrium towards the more polar pyrazolone (CH or NH) forms.[5] This phenomenon is the causal factor behind the molecule's diverse reactivity; reaction conditions can be tailored to favor a specific tautomer, thus directing the synthetic outcome.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed parameters are essential for predicting its behavior in various systems, from reaction solvents to biological membranes.

| Property | Value | Source |

| CAS Number | 876-93-7 | [4] |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.175 g/mol | [4] |

| Exact Mass | 160.063662883 Da | [4] |

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Complexity | 207 | [4] |

| Storage Conditions | Inert atmosphere, room temperature, protect from light | [4] |

Part 2: Synthesis and Reactivity

The utility of this compound as a building block is rooted in its accessible synthesis and predictable, yet versatile, reactivity.

Synthetic Pathway: Knorr Pyrazole Synthesis

The most fundamental and widely adopted method for synthesizing the pyrazol-5-one core is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, this involves the reaction of phenylhydrazine with an appropriate β-ketoester, such as ethyl acetoacetate, to yield the methylated analog, or ethyl benzoylacetate for a phenylated analog. The general principle is highly adaptable.[7][8]

Caption: General workflow for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

This protocol for the synthesis of the well-known analog, Edaravone, serves as a validated template that can be adapted for this compound by selecting the appropriate β-ketoester.

-

Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as ethanol.

-

Addition: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.[7]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[7]

This self-validating protocol ensures reproducibility and high purity of the final compound, which can be confirmed via standard analytical techniques.

Reactivity Profile

The dual chemical nature of the tautomeric forms provides two primary sites for reaction:

-

C4 Position Reactivity: The CH-form (pyrazolone) possesses an active methylene group at the C4 position. This site is susceptible to electrophilic substitution and condensation reactions. A prime example is the Knoevenagel condensation with aldehydes to form 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which are themselves investigated for biological activities.[9]

-

O/N-Alkylation and Acylation: The OH-form can undergo reactions typical of phenols, such as O-alkylation and O-acylation. Concurrently, the ring nitrogens can also be targets for alkylation, leading to a variety of N-substituted derivatives. The choice of reagents and reaction conditions dictates the regioselectivity of these transformations.

Part 3: Applications in Research and Drug Development

The this compound scaffold is not merely a synthetic intermediate but a cornerstone of many successful therapeutic agents.

The Pyrazole Scaffold in Approved Drugs

The pyrazole ring is a key structural motif in a multitude of marketed drugs, demonstrating its acceptance by biological systems and favorable safety profile.[1][2] Its metabolic stability and capacity for diverse substitution patterns allow for the fine-tuning of pharmacological activity.

Case Study: Edaravone (Radicava®) A prominent example is Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol, CAS: 89-25-8). Marketed as Radicava®, it is an intravenous medication used to treat amyotrophic lateral sclerosis (ALS) and aid in recovery after an ischemic stroke.[8][10][11]

-

Mechanism of Action: Edaravone is a potent antioxidant and free radical scavenger.[12] In conditions like stroke and ALS, oxidative stress from reactive oxygen species (ROS) is a major contributor to neuronal cell death. Edaravone effectively neutralizes these harmful radicals, thereby exerting a neuroprotective effect.

Caption: Simplified mechanism of action for Edaravone.

Broad-Spectrum Biological Activities

Derivatives of the pyrazol-5-ol core have been synthesized and evaluated for a wide array of therapeutic applications, including:

-

Anticancer Activity: Certain pyrazole derivatives have demonstrated cytotoxicity against various human cancer cell lines.[9][13]

-

Anti-inflammatory Effects: The pyrazole scaffold is found in well-known anti-inflammatory drugs like celecoxib, and novel derivatives continue to be explored for this purpose.[14]

-

Antimicrobial Properties: The structural versatility of pyrazoles allows for the development of agents targeting bacterial and fungal pathogens.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of synthesized this compound and its derivatives. The tautomeric equilibrium presents a unique spectroscopic signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the OH-form, a characteristic broad singlet for the hydroxyl proton (-OH) would be observed, typically downfield. The CH-form would instead show a singlet corresponding to the methylene protons (-CH₂) at the C4 position. The position and presence of these peaks can provide direct evidence of the dominant tautomer in a given solvent.[5]

-

¹³C NMR: The carbon spectrum is also diagnostic. The C5 carbon will show a significant shift depending on whether it is part of a C-O bond (OH-form, ~160-165 ppm) or a C=O bond (CH-form, further downfield).[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the functional groups present. The OH-form will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch. Conversely, the CH-form will display a strong, sharp absorption band around 1650-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

Conclusion

This compound is far more than a simple heterocyclic compound. Its identity is defined by a dynamic tautomeric equilibrium that governs its synthesis, reactivity, and interaction with biological systems. As the core scaffold of successful drugs like Edaravone, it has proven its value in addressing significant unmet medical needs. Its accessible synthesis and versatile reactivity at multiple sites ensure its continued relevance as a foundational building block for the discovery of new therapeutic agents. Future research will undoubtedly continue to leverage the unique properties of this "privileged scaffold" to develop novel derivatives targeting a wide spectrum of diseases, from neurodegeneration to cancer and infectious diseases.

References

-

This compound - LookChem. [Link]

-

PHTPP - Cayman Chemical - Cambridge Bioscience. [Link]

-

PHTPP|CAS 805239-56-9 - DC Chemicals. [Link]

-

PHTPP - Wikipedia. [Link]

-

edaravone | CAS#:89-25-8 | Chemsrc. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem. [Link]

-

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... - ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. [Link]

-

1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem - NIH. [Link]

-

1-phenyl-3(5)-propyl pyrazole, 65504-93-0 - The Good Scents Company. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS - Semantic Scholar. [Link]

-

1-phenyl-5-propyl-1H-pyrazole, 91565-82-1 - The Good Scents Company. [Link]

-

Showing Compound 1-Phenyl-5-propyl-1H-pyrazole (FDB016139) - FooDB. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-ol - CAS Common Chemistry. [Link]

-

Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3 - ResearchGate. [Link]

-

(PDF) On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis - ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]

-

Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Edaravone | 68195-63-1 [chemicalbook.com]

- 12. Edaravone | MCI-186 | Free radical scavengers | MMP | TargetMol [targetmol.com]

- 13. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-pyrazol-5-ol

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 1-phenyl-1H-pyrazol-5-ol and its derivatives are of significant interest due to their diverse biological activities. A comprehensive understanding of the physicochemical properties of a lead compound is a cornerstone of modern drug development, directly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. We will move beyond a simple tabulation of data to explore the underlying chemical principles that govern its behavior. The central theme of this exploration is the phenomenon of tautomerism , a chemical equilibrium between structural isomers that profoundly impacts this molecule's properties in different environments. This document is designed to serve as a practical reference for researchers, offering not only established data but also detailed, field-proven experimental protocols for in-house characterization, ensuring scientific integrity and reproducibility.

Section 1: Molecular Structure and Tautomerism: A Compound of Multiple Identities

The nominal structure of this compound belies its complex chemical nature. In reality, it exists as an equilibrium mixture of at least three tautomeric forms: the hydroxyl (OH), methylene (CH), and imine (NH) forms.[1][2] The predominance of any single tautomer is not fixed but is dynamically influenced by the molecule's environment, including its physical state (solid vs. solution), solvent polarity, and pH.[3]

-

OH-Form (this compound): The aromatic hydroxyl form.

-

CH-Form (1-phenyl-2,4-dihydro-3H-pyrazol-3-one): A non-aromatic keto form.

-

NH-Form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): A non-aromatic keto form.

An X-ray crystal structure analysis of the compound revealed that in the solid state, it exists exclusively as the OH-tautomer, which forms stable dimers through intermolecular hydrogen bonding.[3] In solution, the equilibrium is highly dependent on the solvent. Nonpolar solvents tend to favor the hydrogen-bonded dimeric OH-form, while polar solvents like DMSO can disrupt this dimerization, leading to monomers that may exist in equilibrium with other tautomeric forms.[3] This dynamic behavior is critical for interpreting analytical data and predicting biological interactions.

Caption: Tautomeric equilibrium of this compound.

Core Molecular Properties

The following table summarizes key computed and experimental properties for this compound. These values provide a foundational dataset for computational modeling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.175 g/mol | [4] |

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Polar Surface Area (PSA) | 38.05 Ų | [4] |

| Melting Point | 126-128 °C (for 3-methyl analog) | [5] |

| 130 °C (for 3-methyl analog) | [6] |

Section 2: Experimental Determination of Core Physicochemical Properties

Accurate experimental data is non-negotiable in drug development. This section provides validated, step-by-step protocols for determining the most critical physicochemical parameters.

Melting Point Analysis

The melting point is a fundamental property that serves as a crucial indicator of both identity and purity. A sharp melting range is characteristic of a pure crystalline compound, whereas impurities typically cause a depression and broadening of the range.[7] The capillary method is the pharmacopeial standard for this determination.[8]

Experimental Protocol: Capillary Melting Point Determination

-

Causality: This protocol is designed to ensure uniform and reproducible heat transfer to a finely powdered sample, which is essential for observing a sharp, accurate melting transition.

-

Self-Validation: Consistency across at least two carefully executed measurements, following a rapid initial determination, validates the result.

-

Sample Preparation: Ensure the sample is completely dry. If the material is not a fine powder, gently grind it using an agate, glass, or alumina mortar and pestle.[8] Efficient heat transfer requires a finely powdered sample.

-

Capillary Loading: Press the open end of a glass capillary tube into the powdered sample several times. Invert the tube and tap it gently on a hard surface to compact the powder at the sealed bottom. A packing height of 2-4 mm is ideal.[8] Consistent and tight packing is critical for reproducibility.

-

Initial Determination (Rapid Scan): Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting temperature. This saves time in subsequent, more precise measurements.[7]

-

Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample. Heat rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min. A slow heating rate near the melting point is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes liquid (T_final). The melting range is T_initial - T_final.

-

Verification: Repeat the accurate determination at least once to ensure the values are consistent (within 1 °C).

Caption: Workflow for accurate melting point determination.

Solubility Profiling

Aqueous solubility is a critical determinant of bioavailability for orally administered drugs.[9] The "shake-flask" method is the gold standard for determining equilibrium solubility, as it measures the true saturation point of a compound in a given medium.[10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Causality: This protocol ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and agitation for the dissolution process to complete. The subsequent analysis of a filtered supernatant guarantees that only the dissolved compound is quantified.

-

Self-Validation: The presence of undissolved solid at the end of the incubation period visually confirms that saturation has been achieved. Analysis of samples at multiple time points (e.g., 24 and 48 hours) can be used to confirm that equilibrium has been reached.

-

Preparation: Prepare the desired buffer solution (e.g., phosphate-buffered saline, PBS, at a relevant physiological pH).[11]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. "Excess" means that solid material should still be visible after the incubation period.[11]

-

Incubation: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step. Options include:

-

Centrifugation: Centrifuge the sample at high speed and carefully draw off the supernatant.

-

Filtration: Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to avoid errors from filter adsorption.[11]

-

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze these dilutions, along with a standard curve of the compound, using a validated analytical method such as HPLC-UV or LC-MS/MS to determine the concentration.[11]

-

Calculation: The determined concentration of the saturated solution is the equilibrium solubility of the compound under the tested conditions.

Caption: Workflow for equilibrium solubility determination.

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of chemical structure and offers powerful insights into the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which changes dramatically between the different tautomeric forms.

A study of 1-phenyl-1H-pyrazol-3-ol (an isomer, but illustrative of the tautomeric behavior) showed that in a nonpolar solvent like CDCl₃, the compound exists as a dimer of the OH-form.[3] In contrast, in a polar aprotic solvent like DMSO-d₆, this dimerization is disrupted, and the molecule exists as a monomer, which is reflected in significant changes in the NMR spectrum, particularly for the N-H/O-H protons and the pyrazole ring nitrogens (in ¹⁵N NMR).[3]

Key Observational Points:

-

¹H NMR: The presence of distinct signals for the pyrazole ring protons (at C4 and C5) can confirm the structure. The OH proton often appears as a very broad signal due to chemical exchange and hydrogen bonding.[3][12] Its chemical shift can be highly sensitive to solvent and concentration.

-

¹³C NMR: The chemical shift of C3 and C5 are key indicators. In the OH-form, C3 is bonded to oxygen and will have a chemical shift (δ ≈ 164.0 ppm) significantly different from the C5 carbon.[3]

-

Solvent Effects: Acquiring spectra in both a nonpolar solvent (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆) is crucial. A comparison of the spectra provides strong evidence for the predominant tautomeric forms and intermolecular interactions in each environment.[3][12]

Reported NMR Data for 1-phenyl-1H-pyrazol-3-ol (in CDCl₃, OH-Tautomer) [3]

| Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

| ¹H | 12.16 (br s, 1H, OH) | |

| 7.67 (d, 1H, H-5) | ³J = 2.6 | |

| 5.92 (d, 1H, H-4) | ³J = 2.6 | |

| 7.25-7.52 (m, 5H, Ph) | ||

| ¹³C | 164.0 (C-3) | ²J(C3,H4) = 2.2, ³J(C3,H5) = 10.4 |

| 129.1 (C-5) | ¹J(C5,H5) = 187.0, ²J(C5,H4) = 8.4 | |

| 94.2 (C-4) | ¹J(C4,H4) = 180.2, ²J(C4,H5) = 7.7 | |

| 139.4, 129.6, 125.9, 118.6 | Phenyl Carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural clues based on fragmentation patterns. For this compound, the molecular ion peak (M⁺˙) is expected at m/z 160.

Expected Fragmentation: The fragmentation of pyrazole derivatives is highly dependent on the nature and position of substituents.[13][14] Common fragmentation pathways for N-phenylpyrazoles involve cleavages within the pyrazole ring and loss of fragments like HCN. A notable feature in the mass spectrum of 5-methyl-1-phenylpyrazole is an abundant peak at m/z 118, which is indicative of the 1-phenylpyrazole moiety.[13] A similar core fragmentation would be expected for the title compound.

Caption: A conceptual fragmentation pathway for this compound.

Conclusion

This compound is a molecule of significant chemical complexity, governed primarily by a dynamic tautomeric equilibrium. Its physicochemical properties cannot be represented by a single set of static values but must be understood in the context of its environment. In the solid state, it exists as a stable, hydrogen-bonded dimer of the hydroxyl tautomer. In solution, its form is dictated by solvent polarity, which has profound implications for its solubility, spectroscopic signature, and interactions with biological targets.

For the drug development professional, this guide underscores the necessity of a multi-faceted experimental approach. Accurate determination of melting point, equilibrium solubility, and spectroscopic characteristics in various relevant media is essential. By understanding the causality behind the experimental protocols and appreciating the central role of tautomerism, researchers can generate a robust and reliable data package to confidently advance pyrazole-based compounds through the development pipeline.

References

- thinkSRS.com. Melting Point Determination.

- University of Calgary. Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- ETH Zürich Research Collection. Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility.

- National Center for Biotechnology Information. (2015). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- Marcel Dekker, Inc. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.

- SSERC. Melting point determination.

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.

- ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

- Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.

- National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- PubChem. 1-Phenylpyrazole.

- LookChem. This compound.

- ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Semantic Scholar. Handbook for estimating physicochemical properties of organic compounds.

- ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks....

- ResearchGate. 1 H-NMR spectrum of pyrazole (Clark, 2010).

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. Handbook of Solubility Data for Pharmaceuticals.

- ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.

- National Center for Biotechnology Information. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- National Center for Biotechnology Information. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- EMCO Chemicals. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8.

- ResearchGate. Mass spectral investigation of compounds 1 and 11-15.

- Semantic Scholar. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS.

- MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

- NIST. 1H-Pyrazole, 1-phenyl-.

- The Good Scents Company. 1-phenyl-5-propyl-1H-pyrazole.

- Semantic Scholar. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

- Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ResearchGate. Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3.

- ResearchGate. (2025). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. thinksrs.com [thinksrs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

1-phenyl-1H-pyrazol-5-ol molecular structure and weight

An In-Depth Technical Guide to 1-Phenyl-1H-Pyrazol-5-ol: Structure, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its derivatives are foundational to numerous FDA-approved drugs, demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an exceptional platform for the development of novel therapeutics.[1]

This guide provides a detailed technical overview of this compound, a key member of the pyrazolone family. This compound is not only a versatile synthetic intermediate but also shares its core structure with Edaravone (Radicava), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[4] We will explore its molecular structure, with a particular focus on its tautomeric nature, established synthetic pathways, spectroscopic characterization, and its significance as a building block in modern drug discovery.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its fundamental structure consists of a pyrazole ring, a phenyl group attached to one of the nitrogen atoms (N1), and a hydroxyl group at position C5.

Tautomerism: A Defining Feature

A critical aspect of pyrazol-5-ones is their existence as a mixture of tautomeric forms. The equilibrium between these forms is influenced by the solvent, pH, and temperature. For this compound, three principal tautomers are considered: the hydroxyl-pyrazole form (OH-form, A ), the keto-pyrazoline form (CH-form, B ), and another keto-pyrazoline form (NH-form, C ).[5][6]

X-ray crystal structure analysis has revealed that in the solid state, the molecule exists as dimers of the OH-form (this compound).[7] In nonpolar solvents, it also predominantly exists as hydrogen-bonded pairs of the OH-form, while in polar solvents like DMSO, it tends to exist as monomers.[7] This dynamic equilibrium is crucial for its reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for researchers in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [8][9] |

| Molecular Weight | 160.175 g/mol | [8] |

| Exact Mass | 160.063662883 Da | [8][9] |

| CAS Number | 876-93-7 | [8] |

| IUPAC Name | This compound | [8] |

| Synonyms | 2-phenyl-1H-pyrazol-3(2H)-one, 1-phenyl-5-hydroxypyrazole | [7][8] |

| Appearance | Solid | [10] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Rotatable Bond Count | 1 | [8] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [8] |

Synthesis and Mechanistic Insights

The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. The most common and efficient method for preparing 1-phenyl-3-methyl-5-pyrazolone (a closely related and commercially significant derivative) is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[4] The synthesis of the parent compound, this compound, follows a similar logic, typically using an appropriate β-ketoester.

General Synthesis Workflow

The reaction proceeds via a nucleophilic addition of phenylhydrazine to the keto group of the ester, followed by an intramolecular cyclization and dehydration to form the stable pyrazolone ring. The choice of solvent (often ethanol or acetic acid) and reaction temperature are critical for optimizing yield and purity.

Caption: General workflow for the synthesis of this compound.

Example Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol describes the synthesis of the 3-methyl analog, a common laboratory preparation that illustrates the core reaction.[11]

-

Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (15 mmol) dissolved in dry ethanol (4 mL).

-

Addition : Add phenylhydrazine (15 mmol) dropwise to the stirred solution at room temperature.

-

Causality: The dropwise addition controls the initial exothermic reaction between the hydrazine and the ester.

-

-

Reaction : Heat the reaction mixture in an oil bath under reflux for approximately 5-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps.

-

-

Isolation : After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.

-

Causality: The product has lower solubility in cold ethanol, allowing for efficient isolation by precipitation.

-

-

Purification : Filter the solid precipitate, wash with cold ethanol to remove any unreacted starting materials, and dry. For higher purity, the product can be recrystallized from ethanol.

-

Validation : Confirm the structure and purity of the final product using techniques such as melting point determination, NMR, and IR spectroscopy. This step is crucial for a self-validating protocol.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound and its tautomers relies on a combination of spectroscopic methods.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly informative for distinguishing tautomers. In the OH-form, a characteristic signal for the vinyl proton (H4) appears around 5.9 ppm, while the hydroxyl proton gives a broad singlet at a significantly downfield shift (~12 ppm) in a non-polar solvent like CDCl₃.[7] The presence and integration of signals for CH₂ or NH protons can confirm the presence of the keto tautomers.

-

¹³C NMR Spectroscopy : The carbon spectrum further elucidates the tautomeric state. For the OH-form, the C5 carbon bearing the hydroxyl group resonates at a very downfield position (~164 ppm).[7] The chemical shifts of the pyrazole ring carbons change distinctly between the OH and keto forms.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A broad absorption band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded hydroxyl group in the OH-tautomer. The presence of a strong C=O stretching band around 1700 cm⁻¹ would indicate a significant population of the keto tautomers.[12]

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the compound's molecular weight (m/z 160), confirming the elemental composition.[9]

The Pyrazolone Scaffold in Drug Development

The pyrazolone ring is a cornerstone in the design of bioactive molecules. Its rigid structure presents well-defined vectors for substitution, allowing chemists to systematically modify its properties to achieve desired pharmacological effects.

A Privileged Scaffold for Functionalization

The this compound core can be chemically modified at several positions, primarily the C4 position and the hydroxyl group, to generate a diverse library of compounds. This modular approach is central to modern medicinal chemistry and drug discovery.[13]

Caption: Role of the pyrazolone scaffold in drug discovery.

Notable Applications and Bioactivity

-

Neuroprotection : The most prominent application is exemplified by Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger.[4] It works by reducing oxidative stress, which is a key factor in neuronal damage following stroke and in the progression of ALS.

-

Anti-inflammatory Activity : Many pyrazolone derivatives exhibit significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[3] This is the mechanism behind older drugs like antipyrine and modern selective COX-2 inhibitors.

-

Anticancer Activity : Researchers have synthesized numerous novel pyrazole derivatives that show potent cytotoxic activity against various cancer cell lines, including leukemia, renal cancer, and lung cancer.[3][13] Their mechanisms often involve the inhibition of protein kinases, which are critical for cancer cell growth and proliferation.

Conclusion

This compound is more than a simple heterocyclic compound; it is a molecule of significant scientific and pharmaceutical interest. Its rich chemistry, characterized by a dynamic tautomeric equilibrium, provides a foundation for its diverse reactivity. Well-established synthetic protocols make its core structure readily accessible, while its proven value as a privileged scaffold continues to inspire the design and development of new therapeutic agents. For researchers in drug development, a thorough understanding of the structure, properties, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation medicines.

References

-

This compound . LookChem. [Link]

-

This compound (C9H8N2O) . PubChemLite. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f . SpringerLink. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . BMC Chemistry. [Link]

-

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B) . ResearchGate. [Link]

-

1H-Pyrazol-5-ol, 3-methyl-1-phenyl- . PubChem. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols . National Institutes of Health (NIH). [Link]

-

Contents . The Royal Society of Chemistry. [Link]

-

1-phenyl-1H-pyrazol-5(4H)-one . PubChem. [Link]

-

1H-pyrazol-5-ol, 1-(2-methoxyphenyl)-3-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- . SpectraBase. [Link]

-

1-Phenylpyrazole . PubChem. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) . MDPI. [Link]

-

1H-Pyrazole, 1-phenyl- . NIST WebBook. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone . Journal of the Serbian Chemical Society. [Link]

-

REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS . Semantic Scholar. [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one . MDPI. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

1-Phenyl-5-propyl-pyrazole . PubChem. [Link]

-

Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3 . ResearchGate. [Link]

-

On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis . ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . National Institutes of Health (NIH). [Link]

-

Current status of pyrazole and its biological activities . National Institutes of Health (NIH). [Link]

-

1H-Pyrazole, 3-methyl-5-phenyl- . NIST WebBook. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 10. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic Nature of a Privileged Scaffold: A Technical Guide to the Tautomerism of 1-Phenyl-1H-pyrazol-5-ol

Abstract

The pyrazolone ring is a cornerstone in medicinal chemistry and materials science, valued for its synthetic versatility and diverse biological activities.[1][2][3][4][5] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, which dictates its reactivity, binding modes, and physicochemical properties. This technical guide provides an in-depth exploration of the tautomeric landscape of 1-phenyl-1H-pyrazol-5-ol, a foundational member of this class. We will dissect the structural nuances of its principal tautomers, the methodologies for their characterization, and the environmental factors that govern their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dynamic system.

Introduction: The Chameleon-like Character of Pyrazolones

This compound is not a single, static entity but rather exists as a dynamic equilibrium of three principal tautomeric forms: the hydroxyl-pyrazole (OH-form), the methylene-pyrazolinone (CH-form), and the imino-pyrazolinone (NH-form). The interchange between these forms involves the migration of a proton and a concurrent shift of double bonds within the heterocyclic ring. Understanding the predominant form under specific conditions is paramount for predictable synthesis, mechanistic studies, and rational drug design.[3][5]

The relative stability of these tautomers is a delicate balance of intramolecular and intermolecular forces, heavily influenced by the surrounding environment.[6] Factors such as the physical state (solid vs. solution), solvent polarity, and even the presence of substituents on the pyrazolone core can dramatically shift the equilibrium from one form to another.[3][6]

The Tautomeric Triad: Structural Features and Interconversion

The three key tautomers of this compound each possess distinct structural and electronic features that dictate their chemical behavior.

-

OH-Form (this compound): This aromatic tautomer features a hydroxyl group at the C5 position. Its aromatic character contributes significantly to its stability.

-

CH-Form (1-phenyl-3-methyl-5-pyrazolone): This non-aromatic tautomer possesses a methylene group at the C4 position and a carbonyl group at C5.

-

NH-Form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one): This form contains an imine-like nitrogen within the ring and a carbonyl group.

The interconversion between these forms is a prototropic process, as illustrated below.

Caption: Prototropic tautomerism of this compound.

Deciphering the Equilibrium: The Influence of Environment

The tautomeric preference of this compound is not intrinsic but is instead a function of its environment. This section details the critical role of the solid state and solvent effects.

The Solid State: A Crystalline Preference

In the solid state, X-ray crystallography has revealed that pyrazolones often exhibit a strong preference for a single tautomeric form, driven by the optimization of crystal packing and intermolecular interactions, particularly hydrogen bonding. For instance, an X-ray crystal structure analysis of a related compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, showed the presence of dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state.[7] This highlights the tendency of the OH-form to predominate in the crystalline phase through the formation of stable hydrogen-bonded dimers.

The Solvent Effect: A Shifting Landscape

In solution, the tautomeric equilibrium is highly sensitive to the nature of the solvent. The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the others.

-

Nonpolar Solvents (e.g., CDCl₃, Benzene-d₆): In nonpolar environments, the OH-form of pyrazolones is often favored.[7][8] This preference is attributed to the formation of intermolecularly hydrogen-bonded dimers, which are more stable in less polar media. Some studies on related pyrazolones show a mixture of CH and OH forms in chloroform.[8]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents like DMSO, the equilibrium can shift. For 1-phenyl-3-methyl-5-pyrazolone, DMSO-d₆ solution shows a predominance of the OH-form, with smaller amounts of the CH and NH forms also present.[2] The strong hydrogen bond accepting nature of DMSO disrupts the dimeric structures of the OH-form, leading to the presence of monomers and a potential shift in the equilibrium.[7]

-

Polar Protic Solvents (e.g., Methanol, Water): In polar protic solvents, there is a tendency for the formation of the NH-form due to protonation of the second nitrogen atom.[3] Water, in particular, can facilitate proton transfer between tautomers through the formation of hydrogen-bonded bridges, lowering the energetic barriers for interconversion.[6]

Table 1: Solvent-Dependent Tautomeric Distribution of 1-Phenyl-3-methyl-5-pyrazolone [2]

| Solvent | OH-Form (%) | CH-Form (%) | NH-Form (%) |

| CDCl₃ | - | Dominant | - |

| DMSO-d₆ | 81 ± 5 | 13 ± 5 | 6 ± 5 |

Analytical Characterization: A Multi-faceted Approach

Elucidating the tautomeric composition of this compound requires a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[9] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify and quantify the different tautomers present.[7][8]

Key Diagnostic NMR Features:

-

¹H NMR: The chemical shifts of the protons on the pyrazole ring are highly indicative. For example, the presence of a signal for the C4-H is characteristic of the CH-form. The OH and NH protons will also have distinct chemical shifts, though they can be broad and may exchange with solvent protons.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the tautomeric form. The carbonyl carbon of the CH and NH forms will have a characteristic downfield shift.

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are very sensitive to their hybridization and chemical environment, providing unambiguous evidence for the predominant tautomer.[7]

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 10 mg/mL.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Note the chemical shifts and integration of all signals.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra, including DEPT-135 experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

-

¹⁵N NMR Acquisition: If available, acquire ¹⁵N NMR spectra to directly probe the nitrogen environment.

-

Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known "fixed" derivatives (e.g., O-methylated and N-methylated analogs) to definitively assign the signals to the respective tautomers.[1] Quantify the relative amounts of each tautomer by integrating characteristic, well-resolved signals in the ¹H NMR spectrum.

X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for identifying the preferred tautomer in the crystalline form and for understanding the intermolecular interactions that stabilize it.

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying pyrazolone tautomerism.[6][10] These calculations can predict the relative stabilities of the different tautomers in the gas phase and in various solvents (using continuum solvation models).[6] DFT can also be used to calculate theoretical NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Workflow for Computational Analysis of Tautomerism

Caption: A typical DFT workflow for studying tautomerism.

Synthetic Implications and Applications

The tautomeric behavior of this compound has significant implications for its synthesis and reactivity. The reaction of phenylhydrazine with ethyl acetoacetate is a common route to this class of compounds.[2] The reaction conditions can influence the initial tautomer formed.

Furthermore, the different tautomers present distinct reactive sites. For example, the OH-form can undergo O-alkylation or O-acylation, while the CH-form is susceptible to reactions at the C4 position. Understanding the tautomeric equilibrium is therefore crucial for controlling the outcome of chemical transformations.

The biological activity of pyrazolone derivatives is also intimately linked to their tautomeric state. The ability to exist in different forms allows these molecules to adapt to the specific hydrogen bonding and steric requirements of biological targets, such as enzyme active sites. A well-known drug, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), is a potent antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), underscoring the pharmaceutical importance of this scaffold.[2]

Conclusion

The tautomerism of this compound is a fascinating and complex phenomenon with profound implications for its chemistry and applications. A comprehensive understanding of the interplay between the OH, CH, and NH forms, and the environmental factors that govern their equilibrium, is essential for researchers working with this important class of heterocyclic compounds. By employing a multi-pronged analytical approach that combines NMR spectroscopy, X-ray crystallography, and computational modeling, scientists can effectively navigate the tautomeric landscape of pyrazolones and unlock their full potential in drug discovery and materials science.

References

- Bohrium. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.

- National Institutes of Health (NIH). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- Bohrium. The use of NMR spectroscopy to study tautomerism.

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

- MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

- Keto-enol tautomerism: Significance and symbolism.

-

PubMed. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Available from: [Link]

- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

-

Reddit. Tautomers of 3-methyl-5-pyrazolone. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

ResearchGate. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available from: [Link]

-

ResearchGate. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Request PDF. Available from: [Link]

-

ResearchGate. Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. Available from: [Link]

-

ResearchGate. Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... Available from: [Link]

-

ResearchGate. Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+. Available from: [Link]

-

HETEROCYCLES. reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. Available from: [Link]

-

Wikipedia. Phenylpyrazole. Available from: [Link]

-

ResearchGate. Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)-pyrazolone. Available from: [Link]

-

Crystal structure of 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, C18H12N2O4. Available from: [Link]

-

National Institutes of Health (NIH). 4-Methyl-5-phenyl-1H-pyrazol-3-ol. Available from: [Link]

-

National Institutes of Health (NIH). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Available from: [Link]

-

Taylor & Francis Online. Full article: Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Available from: [Link]

-

National Institutes of Health (NIH). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

Semantic Scholar. REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS Peter Pfaffenhuemer, Christian Laggner, Stefan Deibl, Bar. Available from: [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 1-Phenyl-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1H-pyrazol-5-ol, a critical heterocyclic compound widely utilized as a key intermediate in the pharmaceutical and dye industries. Notably, it is the active pharmaceutical ingredient in the neuroprotective agent Edaravone.[1][2][3] This document details the well-established Knorr pyrazole synthesis, employing phenylhydrazine and a β-ketoester such as ethyl acetoacetate. The guide elucidates the underlying reaction mechanism, offers a detailed and reproducible experimental protocol, discusses critical process parameters for optimization, and outlines methods for product characterization. It is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction and Significance

This compound, also known as 3-methyl-1-phenyl-2-pyrazolin-5-one or Phenylmethylpyrazolone (CAS 89-25-8), is a compound of significant industrial interest.[2][4] Its derivatives are foundational components in the manufacturing of various pyrazolone-based dyes and pharmaceuticals. The most prominent application is its identity as Edaravone, a potent free-radical scavenger used to mitigate the effects of ischemic stroke and to treat amyotrophic lateral sclerosis (ALS).[2][3]

The synthesis route from phenylhydrazine and ethyl acetoacetate is a classic example of the Knorr pyrazole synthesis, a robust and high-yielding method for creating pyrazole ring systems.[5][6] Understanding the nuances of this reaction is crucial for ensuring high purity and yield, which are paramount in pharmaceutical manufacturing.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis proceeds via a condensation reaction between a hydrazine (phenylhydrazine) and a β-dicarbonyl compound (ethyl acetoacetate), followed by an intramolecular cyclization and dehydration.[6][7] The generally accepted mechanism involves several key steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate.[6][8] This is typically the faster initial step compared to an attack on the ester carbonyl. This condensation reaction, often catalyzed by a weak acid, forms a phenylhydrazone intermediate with the elimination of a water molecule.[7][9]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the ester carbonyl carbon.[6] This intramolecular acyl substitution leads to the formation of a five-membered heterocyclic ring.

-

Tautomerization & Aromatization: The cyclic intermediate eliminates a molecule of ethanol. The resulting pyrazolone exists in several tautomeric forms. While often drawn in the keto form, the enol tautomer (this compound) is a significant contributor, which benefits from the aromaticity of the pyrazole ring.[6]

The overall reaction is robust and generally provides high yields, often exceeding 90%.[3][10][11]

Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Safety Precautions:

-

Phenylhydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

The initial reaction can be exothermic. Ensure adequate temperature control.[7]

Materials and Equipment:

-

Phenylhydrazine

-

Ethyl acetoacetate or Methyl acetoacetate[10]

-

Glacial Acetic Acid or Hydrochloric Acid (for pH adjustment)[6][10]

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle and temperature controller

-

Ice bath

-

Büchner funnel and vacuum flask

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80-100 mL of methanol.[10][12]

-

pH Adjustment: While stirring, cautiously add a small amount of acid (e.g., glacial acetic acid or concentrated HCl) to adjust the pH of the phenylhydrazine solution to approximately 5.5-6.0.[10][12] This acidic condition catalyzes the initial condensation.[7][13]

-

Addition of β-Ketoester: Gently heat the solution to 45-50°C.[10][12] Using a dropping funnel, add 65.1 g (0.5 mol) of ethyl acetoacetate dropwise over 1-2 hours. Maintain the reaction temperature between 50-60°C throughout the addition.[10]

-

Initial Reflux (Condensation): After the addition is complete, heat the mixture to reflux (the boiling point of methanol, approx. 65°C) and maintain it for 2-3 hours to ensure the complete formation of the hydrazone intermediate.[10][12]

-

Second Stage (Cyclization): Following the initial reflux, some protocols recommend distilling off the methanol and continuing to heat the reaction mixture at a higher temperature (e.g., 80-100°C) for another 1-3 hours to drive the cyclization to completion.[6][10][12]

-

Isolation and Crystallization: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.[7][10] If the product appears as a heavy syrup, vigorous stirring or scratching the inside of the flask can induce crystallization.[14]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether or petroleum ether to remove unreacted starting materials and colored impurities.[14]

-

Drying and Recrystallization: Dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent, such as an ethanol/water mixture or methanol.[10][14] This yields this compound as a white to pale yellow crystalline powder.[4][10]

Visualization of the Synthetic Workflow

The following diagram outlines the key stages in the synthesis of this compound.

Caption: Workflow for the Knorr Synthesis of this compound.

Critical Parameters and Optimization

The success of the synthesis depends on careful control of several parameters. The following table summarizes key variables and their impact on the reaction outcome.

| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |

| Molar Ratio | 1:1 to 1:1.2 (Phenylhydrazine:Ester) | A slight excess of the ketoester can help drive the reaction to completion, but a large excess complicates purification.[10][12] |

| pH | 5.0 - 6.5 | Mildly acidic conditions are crucial for catalyzing the initial hydrazone formation.[10][12] Strongly acidic or basic conditions can lead to side reactions and lower yields. |

| Temperature | 40 - 90°C | Temperature control is vital. The initial addition should be managed to control the exotherm.[7][10] Subsequent heating ensures the cyclization completes in a reasonable timeframe.[12] |

| Solvent | Methanol, Ethanol | Alcohols are effective solvents for the reactants and facilitate heat transfer.[2][10][15] Some solvent-free methods have also been reported.[3] |

| Reaction Time | 3 - 8 hours | Sufficient time is needed for both condensation and cyclization steps to reach completion. Reaction progress can be monitored by TLC.[10][12] |

| Purification | Recrystallization | Recrystallization from an alcohol/water mixture is highly effective for removing impurities and achieving high purity suitable for pharmaceutical applications.[2][10] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: The reported melting point is typically in the range of 126-129°C.[4] A sharp melting point is indicative of high purity.

-

Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the phenyl, methyl, and pyrazolone ring protons and carbons.[3] IR spectroscopy will show characteristic absorptions for the C=O and N-H/O-H (from tautomer) functional groups.

-

Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, especially for pharmaceutical-grade material.[2] Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress.[6]

Conclusion

The Knorr pyrazole synthesis of this compound from phenylhydrazine and ethyl acetoacetate is a time-tested, efficient, and scalable method. By carefully controlling key parameters such as pH, temperature, and reaction time, researchers and chemists can reliably produce this vital intermediate with high yield and purity. The robustness of this reaction has cemented its importance in the industrial production of pharmaceuticals like Edaravone and a wide array of commercial dyes.

References

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (Patent No. CN101367763A).

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

-

1-Phenyl-3-Methyl-5-Pyrazole. ChemBK. [Link]

- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (Patent No. CN101367763B).

-

Zhou, S., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. ACS Publications. [Link]

-

Zhou, S., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development, 25(9), 2128–2136. American Chemical Society. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Research Square. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Parajuli, R., et al. (2015). Synthesis, Characterization and Evaluation of some Pyrazolone Derivatives for their Biological Activities. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

- Preparation method for edaravone. (Patent No. CN102180834A).

- Edaravone compound synthesized by new method. (Patent No. CN101830852A).

-

A Process For Preparation Of Highly Pure Edaravone. Quick Company. [Link]

- Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. (Patent No. CN105418507A).

-

Reaction mechanism of phenylhydrazine with carbonyl. Chemistry Stack Exchange. [Link]

-

Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426. [Link]

-

Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. [Link]

-

Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]

-

Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. chembk.com [chembk.com]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. name-reaction.com [name-reaction.com]

- 10. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 11. CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents [patents.google.com]

- 12. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

A Guide to the One-Pot Synthesis of 1-Phenyl-1H-pyrazol-5-ol Derivatives: Strategies and Mechanistic Insights

Abstract

The 1-phenyl-1H-pyrazol-5-ol scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides an in-depth exploration of the one-pot synthesis of this compound derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of various synthetic strategies, offering insights into the rationale behind experimental design. We will delve into classical and contemporary methodologies, including multi-component reactions and microwave-assisted synthesis, supported by detailed experimental protocols and comparative data.

The Significance of the this compound Moiety in Drug Discovery

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.[1] Derivatives of this compound, in particular, exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[2][3][4][5] A notable example is Edaravone (Radicava), a 1-phenyl-3-methyl-5-pyrazolone derivative used in the treatment of amyotrophic lateral sclerosis (ALS) and for recovery after a stroke.[6] The synthetic accessibility and the potential for diverse functionalization of this core make it a highly attractive starting point for the development of novel therapeutics.[1]

Strategic Approaches to One-Pot Synthesis

One-pot synthesis offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation by telescoping multiple reaction steps into a single operation without the isolation of intermediates.[7]

The Foundational Knorr Pyrazole Synthesis: A Two-Component Approach

The most traditional and straightforward method for synthesizing this compound derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[8] For the synthesis of 1-phenyl-3-methyl-1H-pyrazol-5-ol, the common starting materials are ethyl acetoacetate and phenylhydrazine.[6][9]

Mechanism and Rationale:

The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to yield the pyrazolone ring. The choice of a β-ketoester is critical as the 1,3-dicarbonyl moiety provides the necessary electrophilic centers for the cyclization with the dinucleophilic hydrazine.

Visualizing the Knorr Synthesis Workflow:

Caption: Workflow for the Knorr Pyrazole Synthesis.

Multi-Component Reactions (MCRs): Enhancing Molecular Complexity